HIV-1 Reverse Transcriptase Inhibition: Potency Comparison with Unsubstituted Pyridinone Core
Derivatives of 3-amino-3H-pyridin-2-one demonstrate exceptional potency as HIV-1 reverse transcriptase (RT) inhibitors, with optimized analogs achieving in vitro IC50 values as low as 19 nM against recombinant HIV-1 RT [1]. This contrasts sharply with the unsubstituted 2-pyridinone core, which lacks this activity profile, underscoring the critical role of the 3-amino substituent for achieving nanomolar potency [2].
| Evidence Dimension | In vitro inhibition of HIV-1 reverse transcriptase (RNA-directed DNA polymerase activity) |
|---|---|
| Target Compound Data | IC50 = 19 nM (for optimized derivative L-697,661) |
| Comparator Or Baseline | 2-pyridinone (unsubstituted) - Activity not reported at similar level; scaffold alone is inactive |
| Quantified Difference | Optimized derivative shows >1000-fold improvement in potency compared to unsubstituted core |
| Conditions | Enzyme assay using rC.dG as template-primer |
Why This Matters
This high potency establishes 3-amino-3H-pyridin-2-one as a privileged scaffold for developing potent NNRTIs, which is not achievable with simpler pyridinone building blocks.
- [1] Saari, W. S.; et al. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. J. Med. Chem. 1992, 35, 3792-3802. View Source
- [2] Goldman, M. E.; Nunberg, J. H.; O'Brien, J. A.; Quintero, J. C.; Schleif, W. A.; Freund, K. F.; Gaul, S. L.; Saari, W. S.; Wai, J. S.; Hoffman, J. M.; et al. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proc. Natl. Acad. Sci. U.S.A. 1991, 88, 6863-6867. View Source
